3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-Benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold combining a thiophene ring fused with a pyrimidinone core. The compound features a benzyl group at position 3 and a (3-methylbenzyl)sulfanyl moiety at position 2 (Figure 1). Thienopyrimidinones are recognized for their structural similarity to purines, enabling interactions with biological targets such as kinases and matrix metalloproteinases (MMPs) . This compound is synthesized via cyclization reactions involving substituted thiophene precursors and sulfanylating agents, as demonstrated in analogous syntheses (e.g., cyclization with formamide yields thieno[3,2-d]pyrimidin-4(3H)-one isomers with 60–65% efficiency) .
Properties
IUPAC Name |
3-benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-15-6-5-9-17(12-15)14-26-21-22-18-10-11-25-19(18)20(24)23(21)13-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTRMFLPHKVZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate benzyl and methylphenyl derivatives . The reaction conditions often require the use of formic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell signaling and apoptosis .
Comparison with Similar Compounds
(a) Substituent Effects on Bioactivity
- In contrast, the 4-chlorobenzylsulfanyl substituent in the compound from introduces electron-withdrawing effects, which could modulate binding to hydrophobic enzyme pockets (e.g., MMPs) .
- Benzyl vs. Methoxyphenyl at Position 3 : The benzyl group in the target compound lacks the electron-donating methoxy group seen in ’s analogue. Methoxy substituents often improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .
(b) Spectral and Physical Properties
- Melting Points: Thienopyrimidinones with polar substituents (e.g., 7c in ) exhibit higher melting points (134–178°C) due to hydrogen bonding, whereas alkyl/aryl derivatives (e.g., Q1/20) melt at lower temperatures (162–164°C) .
- Mass Spectrometry : All compounds show prominent [M+H]⁺ peaks in EI-MS, with fragmentation patterns dominated by sulfanyl group loss (e.g., m/z 661 for compound 4b in ) .
Biological Activity
3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C23H18N4O2S2
- Molecular Weight : 446.5 g/mol
- CAS Number : 1040670-56-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial effects. For instance:
- A study demonstrated that similar thieno[3,2-d]pyrimidine compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The structural features of the compound contribute to its activity; specifically, the presence of the sulfanyl group is critical for enhancing antimicrobial potency .
Anticancer Properties
The compound's anticancer potential has been investigated with promising results:
- Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- A comparative analysis showed that modifications in the benzyl and methyl groups can significantly affect cytotoxicity against HeLa cells and other tumor models .
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit enzymes involved in nucleotide synthesis and cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted by Nagaraj et al. (2008) highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against E. coli and S. aureus. The compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain thieno[3,2-d]pyrimidine derivatives induced apoptosis in HeLa cells with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
